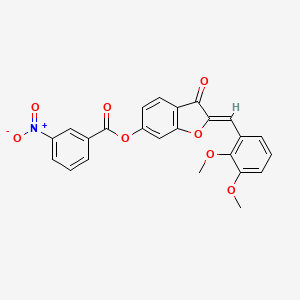

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Description

The compound (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a synthetic aurone derivative featuring a benzofuran-3(2H)-one core. Its structure includes a (Z)-configured 2,3-dimethoxybenzylidene group at the C2 position and a 3-nitrobenzoate ester moiety at the C6 position of the benzofuran ring. The (Z)-stereochemistry is critical for biological activity, as seen in structurally related aurones that target tubulin polymerization .

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-30-19-8-4-5-14(23(19)31-2)12-21-22(26)18-10-9-17(13-20(18)33-21)32-24(27)15-6-3-7-16(11-15)25(28)29/h3-13H,1-2H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFFIQGVOJDENT-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate typically involves the condensation of 2,3-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology

Biologically, benzofuran derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential as therapeutic agents. They may be tested for efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aurones and their derivatives are well-studied for their anticancer properties, particularly their ability to inhibit tubulin polymerization by binding to the colchicine site. Below, we compare the target compound with key analogs, focusing on structural variations, biological activity, and structure-activity relationships (SAR).

Key Observations:

Substituent Effects on Activity: The 2,3-dimethoxybenzylidene group in the target compound is structurally similar to the 3,4,5-trimethoxybenzylidene group in , but with fewer methoxy substituents. The 3-nitrobenzoate ester in the target compound introduces a strong electron-withdrawing group, which could enhance interactions with tubulin’s hydrophobic pockets compared to methoxy or chloro substituents in analogs like 5b .

Biological Potency: Aurones 5a and 5b exhibit nanomolar potency against prostate cancer cells, attributed to their optimized substituents (e.g., ethylindole in 5a) that balance lipophilicity and target engagement . The target compound’s nitro group may confer similar potency, but experimental validation is required.

Physicochemical Properties :

- The 2,6-dimethoxybenzoate esters in and have higher solubility than the target compound’s nitrobenzoate, but lower metabolic stability due to esterase susceptibility .

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a benzofuran core with methoxy substituents and a nitrobenzoate group, which contribute to its chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate key biochemical pathways involved in cellular processes such as apoptosis and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth or microbial survival.

- Receptor Modulation : It could act as an agonist or antagonist at particular receptors, influencing signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SW620 | 5.0 | Caspase activation | |

| PC-3 | 4.5 | Cell cycle arrest | |

| NCI-H23 | 6.0 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary findings suggest that it exhibits moderate to strong activity against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Cytotoxicity Evaluation : A study focusing on the cytotoxic effects of the compound on human cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting its potential as a lead compound in cancer therapy .

- Antioxidant Activity : Another investigation highlighted its antioxidant properties, indicating that the presence of methoxy groups contributes to scavenging free radicals, thus protecting cells from oxidative stress .

Comparative Analysis

When compared to structurally similar compounds, this compound shows unique biological profiles due to its specific functional groups.

| Compound Name | Biological Activity | Distinguishing Features |

|---|---|---|

| (Z)-2-(3,4-dimethoxybenzylidene) | Anticancer | Different methoxy positioning |

| (Z)-2-(2-methoxybenzylidene) | Antioxidant | Lacks the nitrobenzoate moiety |

| (Z)-2-(dimethylcarbamate derivative) | Antimicrobial | Carbamate enhances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.